molecular formula C8H6IN B102021 5-iodo-1H-indole CAS No. 16066-91-4

5-iodo-1H-indole

Cat. No. B102021
CAS RN: 16066-91-4
M. Wt: 243.04 g/mol
InChI Key: TVQLYTUWUQMGMP-UHFFFAOYSA-N
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Description

5-Iodo-1H-indole (5-I-1H-indole) is an organoiodine compound with a unique structure, which has been studied extensively for its potential applications in medicinal chemistry and organic synthesis. It is a versatile building block for the synthesis of a wide range of organic compounds and has been used in various biological assays. In recent years, 5-I-1H-indole has been found to be an important component of many therapeutic drugs, with potential applications in the treatment of various diseases.

Scientific Research Applications

  • Synthesis and Functionalization :

    • 5-iodo-1H-indole is used in the synthesis of various biologically active compounds. A study by Beshore and Dinsmore (2003) described a procedure for preparing ethyl this compound-2-carboxylate, highlighting its utility in organic synthesis (Beshore & Dinsmore, 2003).
    • Cacchi and Fabrizi (2005) discussed the significance of the substituted indole nucleus in various natural and synthetic compounds, emphasizing the importance of indole synthesis and functionalization in organic chemistry (Cacchi & Fabrizi, 2005).
  • Structural and Molecular Studies :

    • The molecular structure and interactions of compounds related to this compound have been examined. For example, Garden et al. (2006) studied the hydrogen-bonded chains and iodo-carbonyl interactions in 5-iodoisatin, providing insights into its structural properties (Garden et al., 2006).
  • Pharmaceutical and Biological Research :

    • Research into the synthesis of indole derivatives for potential pharmaceutical applications is ongoing. For instance, Kazan et al. (2019) synthesized and evaluated indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as tubulin polymerization inhibitors, showing their potential in cancer treatment (Kazan et al., 2019).
  • Chemical Analysis and Methodology :

    • Hanson (1966) discussed the importance of analytical techniques in understanding indolealkylamines and related compounds, highlighting the role of advanced methodologies in their analysis (Hanson, 1966).

Mechanism of Action

Target of Action

5-Iodoindole, also known as 5-iodo-1H-indole, primarily targets the invertebrate-specific glutamate-gated chloride channel receptor . This receptor plays a crucial role in the nervous system of invertebrates, and its modulation can lead to paralysis and death of the organism .

Mode of Action

5-Iodoindole interacts with its target receptor by rigidly binding to the active sites, similar to the action of abamectin . This interaction disrupts the normal functioning of the receptor, leading to detrimental effects on the organism’s nervous system .

Biochemical Pathways

It is known that the compound can diminish the reproductive activities, embryonic and juvenile lethality, and locomotor behaviors of certain organisms . Furthermore, 5-Iodoindole has been shown to induce diverse phenotypic deformities in nematodes, including abnormal organ disruption/shrinkage and increased vacuolization .

Result of Action

The action of 5-Iodoindole results in significant molecular and cellular effects. It has been shown to have high nematicidal activities against Bursaphelenchus xylophilus, a nematode known to cause severe economic losses in pine forest ecosystems . Additionally, 5-Iodoindole has been found to inhibit the growth of various bacterial strains and fungi .

Action Environment

The action, efficacy, and stability of 5-Iodoindole can be influenced by various environmental factors. For instance, the compound has been shown to be nontoxic to certain plants, suggesting that it could potentially be used in ecological environments to control harmful organisms without adversely affecting plant life . .

Safety and Hazards

5-Iodo-1H-indole may cause skin irritation and serious eye irritation . It is harmful if swallowed or inhaled . Protective measures such as wearing protective gloves, eye protection, face protection, and ensuring adequate ventilation are recommended when handling this compound .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have been found in many important synthetic drug molecules, which gives a valuable idea for treatment and binds with high affinity to multiple receptors, helpful in developing new useful derivatives .

Biochemical Analysis

Biochemical Properties

5-Iodoindole has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with glutamate-gated chloride channel receptors . The binding of 5-Iodoindole to these receptors is thought to contribute to its biological activity .

Cellular Effects

5-Iodoindole has been found to have significant effects on various types of cells and cellular processes. For example, it has been shown to eradicate persister formation by Escherichia coli and Staphylococcus aureus, and most potently inhibit biofilm formation by these bacteria . This suggests that 5-Iodoindole influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 5-Iodoindole involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been suggested that 5-Iodoindole exerts its effects by binding to the active sites of glutamate-gated chloride channel receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, 5-Iodoindole has been observed to rapidly kill E. coli and S. aureus without forming persister cells . This suggests that 5-Iodoindole has a stable effect over time, with no observed degradation or long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, specifically the root-knot nematode Meloidogyne incognita, 5-Iodoindole has been shown to effectively kill juveniles and freshly hatched juveniles by inducing multiple vacuole formation . Notably, at higher dosages (50 μg/mL), 5-Iodoindole induced rapid juvenile death within 6 hours .

Metabolic Pathways

5-Iodoindole is involved in several metabolic pathways. For instance, it is known to be produced from the catabolism of tryptophan via the indole and its derivatives pathway .

properties

IUPAC Name

5-iodo-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQLYTUWUQMGMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382031
Record name 5-Iodoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16066-91-4
Record name 5-Iodoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Iodo-1H-indole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: 5-iodoindole exhibits its antibacterial activity through multiple mechanisms. Primarily, it disrupts the integrity of the bacterial cell membrane, leading to cell shrinkage and death. This is linked to the induction of reactive oxygen species (ROS) within the bacterial cells. [, ]. 5-iodoindole also demonstrates antibiofilm properties by hindering biofilm formation and motility in bacteria like Acinetobacter baumannii [] and Serratia marcescens [].

ANone: The molecular formula of 5-iodoindole is C8H6IN, and its molecular weight is 255.05 g/mol.

A: While 5-iodoindole itself has not been extensively studied for catalytic applications, it serves as a common starting material in various organic synthesis reactions. For instance, it is utilized in the synthesis of 5-(pyren-1-ylethynyl)indole, a DNA intercalator known as twisted intercalating nucleic acid (TINA), via a Cu-mediated Sonogashira palladium-catalyzed coupling reaction. [].

A: The presence of the iodine atom at the 5th position of the indole ring appears crucial for the biological activity of 5-iodoindole. This is supported by research showing that various halogenated indoles, including 5-iodoindole, exhibit potent antimicrobial and antivirulence activities against different bacterial species, while non-halogenated indoles show less potency []. Further research is needed to fully understand the structure-activity relationships and optimize the potency and selectivity of 5-iodoindole derivatives.

A: Yes, 5-iodoindole has demonstrated efficacy against multidrug-resistant Acinetobacter baumannii strains, showing comparable effectiveness to commercial antibiotics like ciprofloxacin, colistin, and gentamicin in inhibiting growth and biofilm formation []. Furthermore, it exhibited efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Klebsiella pneumoniae. []

A: Yes, 5-iodoindole successfully improved the survival rate of brine shrimp larvae infected with Vibrio campbellii. This study highlighted its potential as a protective agent against bacterial infections in aquaculture. [] Another study showed that 5-iodoindole reduced the virulence of Candida albicans in a Caenorhabditis elegans model system. []

ANone: While specific resistance mechanisms against 5-iodoindole have not been extensively studied, its mechanism of action, particularly its disruption of the bacterial membrane, could potentially lead to the development of resistance. Further research is needed to understand and mitigate potential resistance development.

ANone: Based on the available research, 5-iodoindole shows promise for various applications, including:

  • Antibacterial agent: Its efficacy against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains, makes it a potential candidate for developing new antibacterial drugs. [, , , ]
  • Antibiofilm agent: Its ability to inhibit biofilm formation in various bacterial species suggests potential applications in preventing biofilm-related infections, particularly in medical device coatings. [, , , ]
  • Antivirulence agent: 5-iodoindole's ability to reduce the virulence of bacterial pathogens by interfering with quorum sensing and virulence factor production opens up possibilities for developing antivirulence therapies. [, ]
  • Nematicidal agent: Preliminary studies suggest potential nematicidal activity of 5-iodoindole, which could be further explored for applications in agriculture. [, ]

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